Home > Products > Screening Compounds P137891 > Imidazo[1,2-b]pyridazine-3-sulfonamide
Imidazo[1,2-b]pyridazine-3-sulfonamide - 2411271-21-9

Imidazo[1,2-b]pyridazine-3-sulfonamide

Catalog Number: EVT-2922833
CAS Number: 2411271-21-9
Molecular Formula: C6H6N4O2S
Molecular Weight: 198.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(Hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonamides

    Compound Description: This class of compounds represents a series of 6-(hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonamides investigated as potential inhibitors of TNF-α production [].

6-Chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives

    Compound Description: These compounds serve as crucial intermediates in the synthesis of both sulfonamide and amide derivatives containing the imidazo[1,2-b]pyridazine moiety [].

Piperazine-containing sulfonamides and amides with Imidazo[1,2-b]pyridazine

    Compound Description: This set of compounds includes novel sulfonamide and amide derivatives that incorporate both a piperazine ring and an imidazo[1,2-b]pyridazine moiety. These compounds were synthesized from 6-chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives and screened for antimicrobial and antimalarial activities [].

Imidazo[1,2-b]pyridazine-3-carboxylic acid amide derivatives

    Compound Description: This series of compounds comprises fifteen novel amide derivatives based on the imidazo[1,2‐b]pyridazine scaffold. They were synthesized from imidazo[1,2‐b]pyridazine‐3‐carboxylic acid intermediates reacted with various substituted amines. These compounds were evaluated for their in vitro antibacterial activity [].

6-Substituted Morpholine or Piperazine Imidazo[1,2-b]pyridazines with 3-Aryl Substitution

    Compound Description: This group encompasses a series of 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines featuring an aryl substituent at position 3. These compounds were discovered to be potent inhibitors of TAK1 kinase, exhibiting nanomolar IC50 values and showing potential as anti-multiple myeloma agents [].

Overview

Imidazo[1,2-b]pyridazine-3-sulfonamide is a compound that belongs to the class of imidazo[1,2-b]pyridazines, which are recognized for their diverse biological activities and potential therapeutic applications. This compound has gained attention in medicinal chemistry due to its structural features that allow it to interact with various biological targets, particularly protein kinases. The sulfonamide group enhances its solubility and bioavailability, making it a valuable scaffold in drug development.

Source and Classification

Imidazo[1,2-b]pyridazine-3-sulfonamide is classified as a heterocyclic compound, specifically a bicyclic structure containing both nitrogen and sulfur atoms. Its classification falls within the broader category of sulfonamides, which are known for their antibacterial properties but have also been explored for other therapeutic uses such as anti-inflammatory and anticancer activities. The compound's synthesis and derivatives have been reported in various scientific literature, indicating its relevance in ongoing research in medicinal chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of imidazo[1,2-b]pyridazine-3-sulfonamide can be achieved through several methods:

  1. Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group on an aromatic ring with a nucleophile. In the case of imidazo[1,2-b]pyridazine-3-sulfonamide, the sulfonamide group can be introduced via this mechanism .
  2. Suzuki-Miyaura Cross-Coupling Reaction: This technique allows for the formation of carbon-carbon bonds by coupling aryl or vinyl boronic acids with aryl halides. It is particularly useful for introducing substituents at various positions on the imidazo[1,2-b]pyridazine core .
  3. Oxidative Cyclization: Recent studies have reported methods involving oxidative cyclization using elemental sulfur to promote the formation of imidazo[1,2-b]pyridazines from readily available precursors such as 2-aminopyridines and aldehydes .

These synthetic routes provide flexibility in modifying the imidazo[1,2-b]pyridazine scaffold to enhance its pharmacological properties.

Molecular Structure Analysis

Structure and Data

The molecular structure of imidazo[1,2-b]pyridazine-3-sulfonamide consists of a pyridazine ring fused with an imidazole ring. The sulfonamide group is typically attached at the 3-position of the pyridazine ring.

  • Molecular Formula: C7_{7}H8_{8}N4_{4}O2_{2}S
  • Molecular Weight: Approximately 200.23 g/mol
  • Key Functional Groups: Imidazole, pyridazine, sulfonamide

The compound's structure allows for various interactions with biological targets, particularly through hydrogen bonding and π-π stacking interactions due to its aromatic nature .

Chemical Reactions Analysis

Reactions and Technical Details

Imidazo[1,2-b]pyridazine-3-sulfonamide can undergo several chemical reactions:

  1. Acylation: The amine group in the sulfonamide can react with acyl chlorides to form N-acyl derivatives.
  2. Hydrogenation: Reduction reactions can lead to saturation of the double bonds within the heterocyclic rings.
  3. Substitution Reactions: The presence of functional groups allows for further substitutions at various positions on the rings, enhancing its biological activity .

These reactions expand the versatility of imidazo[1,2-b]pyridazine derivatives in medicinal chemistry.

Mechanism of Action

Process and Data

The mechanism of action for imidazo[1,2-b]pyridazine-3-sulfonamide primarily involves its role as a kinase inhibitor. It interacts with specific protein kinases by binding to their ATP-binding sites:

  • Target Kinases: Studies have shown that derivatives of this compound can inhibit key kinases such as TAK1 (Transforming Growth Factor Beta-Activated Kinase 1), which plays a significant role in cellular signaling pathways related to inflammation and cancer .
  • Binding Interactions: The sulfonamide moiety facilitates hydrogen bonding with amino acid residues in the kinase's active site, while the aromatic rings contribute to hydrophobic interactions that stabilize binding .

This mechanism underlies its potential therapeutic applications in treating various diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Imidazo[1,2-b]pyridazine-3-sulfonamide exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents such as dimethyl sulfoxide (DMSO) and water due to the presence of the sulfonamide group.
  • Melting Point: Specific melting point data may vary based on substitution patterns but typically falls within a range suitable for pharmaceutical formulations.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for optimizing formulation strategies in drug development .

Applications

Scientific Uses

Imidazo[1,2-b]pyridazine-3-sulfonamide has several scientific applications:

  1. Anticancer Research: Its ability to inhibit kinase activity makes it a candidate for developing anticancer therapies targeting specific signaling pathways involved in tumor growth.
  2. Anti-inflammatory Agents: Due to its mechanism involving kinase inhibition related to inflammatory responses, it is being explored as a potential anti-inflammatory drug.
  3. Drug Development: Ongoing research focuses on modifying this scaffold to enhance its pharmacokinetic properties and broaden its therapeutic applications across various diseases .
Introduction to Imidazo[1,2-b]pyridazine-3-sulfonamide in Medicinal Chemistry

Historical Evolution of Imidazo[1,2-b]pyridazine Scaffolds in Drug Discovery

The imidazo[1,2-b]pyridazine scaffold emerged in medicinal chemistry during the early 1960s through Yoneda's pioneering synthetic work [1]. This [5,6]-fused bicyclic structure demonstrated remarkable synthetic versatility, primarily via condensation reactions between 3-aminopyridazines and α-halo carbonyl compounds [1]. Early biological evaluations in 1964 revealed CNS activities (analgesic, sedative), but the scaffold's true potential was unlocked in the kinase inhibitor era [1]. The pivotal breakthrough occurred with ponatinib's 2012 FDA approval for chronic myeloid leukemia, validating imidazo[1,2-b]pyridazine as a privileged kinase-binding scaffold [1]. Subsequent developments include gandotinib (JAK2 inhibitor, Phase II myeloproliferative disorders) and risdiplam (SMN2 splicing modifier for spinal muscular atrophy) [6]. The structural evolution progressed through strategic functionalization:

  • Early Stage (1960s-2000): Exploration of electrophilic/nucleophilic substitutions and cross-coupling reactions at C-H positions
  • Modern Era (Post-2010): Rational design leveraging hinge-binding capabilities in kinases and RNA-splicing modulation
  • Synthetic Milestones: Development of metal-free oxidative coupling and regioselective C-3 sulfonylation [1] [2]

Table 1: Evolution of Key Imidazo[1,2-b]pyridazine-Based Therapeutics

CompoundTarget/MechanismDevelopment StatusStructural Features
Ponatinib (2012)Multi-targeted tyrosine kinase inhibitorFDA-approved3-Imidazolylmethyl substituent
GandotinibJAK2 inhibitorPhase IIPoly-substituted at C6 and C3
Risdiplam (2020)SMN2 splicing modifierFDA-approved3-Pyridylsulfonamide derivative
TNF-α InhibitorsTNF-α production suppressionPreclinical3-Sulfonamide with arylpiperidine

Structural Significance of Sulfonamide Functionalization in Heterocyclic Systems

The strategic incorporation of sulfonamide at the C3 position transforms imidazo[1,2-b]pyridazine into a potent pharmacophore through three key mechanisms: enhanced hydrogen-bonding capacity, modulated electronic properties, and vectorial flexibility for target engagement. The sulfonamide group (–SO₂NH₂) introduces a tetrahedral geometry that promotes strong hydrogen-bond networks with biological targets, as demonstrated in TNF-α inhibitors where the sulfonamide oxygen forms critical H-bonds with Arg121 and Tyr59 residues [2]. Structure-activity relationship (SAR) studies reveal that 3-sulfonyl-4-arylpiperidine-4-carbonitrile moieties significantly outperform 3-(4-arylpiperazin-1-yl)sulfonyl derivatives (IC₅₀ = 0.3 µM vs >1 µM in TNF-α inhibition) due to optimal hydrophobic pocket occupation and additional π-π stacking [2].

Electronic effects are equally crucial: the electron-withdrawing sulfonamide reduces pyridazine ring basicity (predicted pKₐ ≈ 2.0) while increasing dipole moment (4.22 D), enhancing interactions with polarized kinase domains [6]. This electronic modulation improves membrane permeability relative to carboxylic acid analogs, as evidenced by cLogP values of 0.5–2.5 for optimized sulfonamide derivatives [2] [7]. Molecular docking of TAK1 inhibitors confirms the sulfonamide's vectorial advantage—its conformational flexibility enables simultaneous hinge-binding (via imidazopyridazine core) and deep pocket penetration (through sulfonamide-linked aryl groups) [9].

Table 2: Impact of Sulfonamide Modifications on Biological Activity

Sulfonamide SubstituentBiological TargetPotency (IC₅₀/GI₅₀)Key Interactions
3-Sulfonyl-4-arylpiperidine-4-carbonitrileTNF-α production0.3–0.5 µMπ-π stacking with Phe119; H-bonds with Tyr151
3-(4-Arylpiperazin-1-yl)sulfonylTNF-α production>1 µMWeak hydrophobic interactions only
6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamideKinasesVariableH-bond donor/acceptor dual role
6-(Hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonamidep38 MAPK10–100 nMSalt bridge with Lys53; hinge H-bonds

Role in Modern Targeted Therapy Development

Imidazo[1,2-b]pyridazine-3-sulfonamide derivatives demonstrate exceptional versatility in targeting diverse disease pathways through rational structure-based design. Three therapeutic domains showcase this adaptability:

Oncology Kinase Targets: Covalent CDK12/13 inhibitors (e.g., compound 24) exploit the sulfonamide's vectorial flexibility to position acrylamide warheads for Cys1039 engagement (IC₅₀ = 15.5 nM) [4]. Tandem mass spectrometry confirms irreversible bond formation, while molecular dynamics reveal critical sulfonamide-mediated H-bonds with Glu814 and Met816 in the hinge region [4]. In multiple myeloma, TAK1 inhibitors (e.g., compound 26) leverage the 3-sulfonamide-linked indazole to achieve nanomolar potency (IC₅₀ = 55 nM vs takinib's 187 nM) through Lys63 H-bonding and hydrophobic interactions with Cys174/Gly45 [9]. The sulfonamide's role extends to disrupting TAK1-TAB1 complex formation, suppressing NF-κB and STAT3 pathways in myeloma cells [9].

Anti-Infective Applications: Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) inhibitors demonstrate how sulfonamide substituents access the glycine-rich hydrophobic pocket adjacent to the ATP-binding site [3]. Lead compounds exhibit EC₅₀ <1 µM against tachyzoite invasion by optimizing 3-sulfonamide-linked aryl groups that exploit the unique Gly128 gatekeeper residue [3]. Molecular modeling confirms the sulfonamide nitrogen forms a critical H-bond with Tyr131 while directing hydrophobic substituents into the back pocket [3].

Anti-Inflammatory Targets: The most advanced sulfonamide derivatives inhibit TNF-α production in human peripheral blood mononuclear cells (hPBMC) at submicromolar concentrations (IC₅₀ = 0.3–0.5 µM) [2]. X-ray crystallography reveals that 3-sulfonyl-4-arylpiperidine-4-carbonitrile derivatives establish a unique three-point interaction: (1) sulfonamide oxygen H-bond with Tyr151, (2) piperidine nitrogen salt bridge with Asp156, and (3) benzonitrile π-stacking with Phe119 [2].

Table 3: Targeted Therapies Enabled by Imidazo[1,2-b]pyridazine-3-sulfonamide

Therapeutic AreaRepresentative CompoundKey TargetMechanistic InsightPotency
Hematological CancersCompound 26TAK1 kinaseDisrupts TAK1-TAB1 complex; suppresses NF-κB/STAT3IC₅₀ = 55 nM
Breast CancerCompound 24CDK12/13Covalent Cys1039 modification; blocks CTD phosphorylationIC₅₀ = 15.5 nM
ToxoplasmosisTgCDPK1 inhibitorTgCDPK1Exploits Gly128 gatekeeper pocket; inhibits microneme secretionEC₅₀ <1 µM
Autoimmune Disorders5u/5vTNF-α productionSuppresses LPS-induced cytokine release in hPBMCsIC₅₀ = 0.3–0.5 µM

The scaffold's success stems from its molecular chameleon property: the sulfonamide group serves as a programmable "molecular arm" that can be decorated with diverse substituents (arylpiperidines, indazoles, acrylamides) to engage distinct target niches while maintaining optimal physicochemical properties (cLogP 2–4, TPSA 80–100 Ų) [2] [4] [9]. This adaptability positions imidazo[1,2-b]pyridazine-3-sulfonamide as a privileged structure for next-generation targeted therapies, particularly in overcoming resistance in oncology and addressing undrugged targets in infectious diseases.

Properties

CAS Number

2411271-21-9

Product Name

Imidazo[1,2-b]pyridazine-3-sulfonamide

IUPAC Name

imidazo[1,2-b]pyridazine-3-sulfonamide

Molecular Formula

C6H6N4O2S

Molecular Weight

198.2

InChI

InChI=1S/C6H6N4O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H,(H2,7,11,12)

InChI Key

BZFKHPWXOXGGCH-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N2N=C1)S(=O)(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.